REACTION_CXSMILES
|
C(OC([NH:8][C:9]1([C:14]([OH:16])=[O:15])[CH2:13][CH2:12][O:11][CH2:10]1)=O)(C)(C)C.[ClH:17]>>[ClH:17].[NH2:8][C:9]1([C:14]([OH:16])=[O:15])[CH2:13][CH2:12][O:11][CH2:10]1 |f:2.3|
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Name
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|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1(COCC1)C(=O)O
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Name
|
|
Quantity
|
150 mL
|
Type
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reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred for 1 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
Cl.NC1(COCC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |